3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide
Description
This compound is a structurally complex molecule featuring a tricyclic boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen core with difluoro and 4-phenylbuta-1,3-dienyl substituents. The boron-containing heterocycle and azonia/azonium groups may confer unique electronic and steric properties, influencing solubility, stability, and intermolecular interactions .
Properties
Molecular Formula |
C32H28BF2N7O |
|---|---|
Molecular Weight |
575.4 g/mol |
IUPAC Name |
3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C32H28BF2N7O/c1-23-37-39-32(40-38-23)26-13-11-25(12-14-26)22-36-31(43)20-19-28-16-18-30-21-29-17-15-27(41(29)33(34,35)42(28)30)10-6-5-9-24-7-3-2-4-8-24/h2-18,21H,19-20,22H2,1H3,(H,36,43)/b9-5+,10-6+ |
InChI Key |
FJTGIDJJMYYWBZ-NXZHAISVSA-N |
Isomeric SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C)C=C5[N+]1=C(C=C5)/C=C/C=C/C6=CC=CC=C6)(F)F |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C)C=C5[N+]1=C(C=C5)C=CC=CC6=CC=CC=C6)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide” involves multiple steps, including the formation of the core tricyclic structure, introduction of the difluoro and phenylbuta-1,3-dienyl groups, and final coupling with the tetrazinyl phenylmethyl group. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as solvent choice, temperature, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings, or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of “3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Boron-Containing Cores
Compound A: 12-Dimethylamino-2,2-difluoro-8-phenyl-1k5,3-diaza-2k4-boratricyclo-[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-1-ylium
- Key Differences: Replaces the tetrazine-benzyl group with a dimethylamino substituent. Lacks the propanamide side chain.
- Implications: The dimethylamino group enhances basicity compared to the electron-deficient tetrazine, altering reactivity in proton-coupled processes. Reduced steric bulk may improve crystallinity, as evidenced by its resolved crystal structure .
Compound B : N-Butylpyridinium undecachlorocarbadodecaborate
- Key Differences :
- Substitutes the tricyclic boron core with a closo-carborane anion (CHB11Cl11⁻).
- Uses N-butylpyridinium as the cation instead of a tetrazine-functionalized propanamide.
- Implications: The closo-carborane anion enables stronger C–H···Cl interactions, leading to distinct crystal packing motifs (e.g., dimeric columns vs. single strands) .
Tetrazine-Functionalized Analogues
Compound C : 5-(3-Chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide
- Key Differences :
- Replaces the boron core with a furan-carboxamide scaffold.
- Substitutes tetrazine with a benzoxazole group.
- Implications :
Compound D: Ethyl 1-amino-5-(2-methylpropyl)-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylate
- Key Differences: Features a fused furo-isoquinoline system instead of a boron heterocycle. Lacks azonia/azonium groups.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Intermolecular Interactions
Research Findings
- Crystallographic Behavior : Unlike Compound B, which forms dimeric columns via C–H···Cl interactions, the target compound’s bulky tetrazine group likely disrupts such packing, favoring amorphous phases .
- Reactivity : The tetrazine moiety confers superior bioorthogonal reactivity compared to benzoxazole (Compound C) or closo-carborane (Compound B), making it suitable for in vivo labeling .
- Electronic Effects: The boron core’s electron-deficient nature may enhance binding to electrophilic biological targets, whereas Compound A’s dimethylamino group increases basicity, favoring protonation in acidic environments .
Biological Activity
The compound 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide is a complex organic molecule with potential applications in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity by reviewing relevant studies and data.
Structural Characteristics
The compound is characterized by:
- Bicyclic Framework : The presence of a bicyclic structure contributes to its stability and potential interactions with biological targets.
- Functional Groups : It contains multiple functional groups such as difluoroalkyl chains and azonia-boron units which may enhance its reactivity and biological activity.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C25H28B2F2N6O |
| Molecular Weight | 474.215 g/mol |
| Key Functional Groups | Difluoroalkyl, azonia-boron |
| Bicyclic Structure | Yes |
The biological activity of this compound is hypothesized to involve interactions with various biological pathways, particularly in the modulation of neurotransmitter systems. Compounds with similar structures have shown:
- Serotonergic Activity : Some derivatives exhibit high affinity for serotonin receptors (5-HT), influencing mood and anxiety levels.
- Anticancer Properties : Related compounds have demonstrated selective targeting of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Study 1: Anticancer Activity
A study investigating the anticancer potential of structurally similar compounds revealed that they inhibit tumor growth in vitro and in vivo by inducing apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspase pathways.
Study 2: Neurotransmitter Modulation
Research on related compounds indicated significant effects on serotonin transporters (SERT) and receptors (5-HT(1A), 5-HT(3A)). These compounds increased extracellular serotonin levels in animal models, suggesting potential antidepressant effects.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neurotransmitter Modulation | Increased serotonin levels; potential antidepressant effects |
The synthesis of this compound typically involves multi-step synthetic routes starting from simpler precursors. The presence of boron in its structure may provide unique reactivity patterns that can be exploited in further chemical modifications.
Synthesis Pathway Example
- Starting Material : Pyrrolidinone derivatives.
- Reagents Used : Difluoroborane reagents under controlled conditions.
- Final Product Formation : Achieved through a series of coupling reactions leading to the desired bicyclic structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
